molecular formula C9H16N2S B2854936 N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine CAS No. 626216-21-5

N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine

Cat. No.: B2854936
CAS No.: 626216-21-5
M. Wt: 184.3
InChI Key: PDADLYSGRUBJJI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-thiophen-2-ylmethyl-ethane-1,2-diamine: is an organic compound with the molecular formula C9H16N2S It is a derivative of ethane-1,2-diamine, where the nitrogen atoms are substituted with dimethyl and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-thiophen-2-ylmethyl-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of ethane-1,2-diamine attack the electrophilic carbon of thiophen-2-ylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N’-thiophen-2-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-N’-thiophen-2-ylmethyl-ethane-1,2-diamine is used as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are useful in catalysis and other chemical processes.

Biology: In biological research, this compound can be used to study the interactions between small molecules and proteins. It may also serve as a building block for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs.

Industry: In the industrial sector, N,N-Dimethyl-N’-thiophen-2-ylmethyl-ethane-1,2-diamine can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-thiophen-2-ylmethyl-ethane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine
  • N,N-Dimethyl-N’-furan-2-ylmethyl-ethane-1,2-diamine
  • N,N-Dimethyl-N’-benzyl-ethane-1,2-diamine

Comparison: N,N-Dimethyl-N’-thiophen-2-ylmethyl-ethane-1,2-diamine is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with pyridinyl, furanyl, or benzyl groups, the thiophen-2-ylmethyl group may offer different reactivity and binding characteristics, making it suitable for specific applications in catalysis, medicinal chemistry, and material science.

Properties

IUPAC Name

N',N'-dimethyl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-11(2)6-5-10-8-9-4-3-7-12-9/h3-4,7,10H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDADLYSGRUBJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626216-21-5
Record name N,N-Dimethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine
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